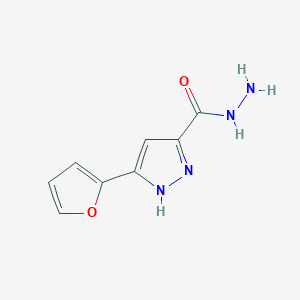

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPPKVUTTXCXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394644 | |

| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92352-24-4 | |

| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rising Promise of Pyrazole Carbohydrazides: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. When functionalized with a carbohydrazide moiety, these derivatives unlock a remarkable spectrum of biological activities, positioning them as promising candidates for novel therapeutic agents. This in-depth technical guide explores the diverse biological landscape of novel pyrazole carbohydrazide derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation workflows.

A Spectrum of Biological Activities

Novel pyrazole carbohydrazide derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activities are diverse and potent, with extensive research highlighting their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.[1]

Data Presentation: A Quantitative Overview

To facilitate a clear and comparative understanding of the potency of these derivatives, the following tables summarize key quantitative data from various studies.

Anticancer Activity

The anticancer potential of pyrazole carbohydrazide derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2 | 0.71 | [2] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BGC823 | 0.71 | [2] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BT474 | 1.39 | [2] |

| Pyrazole derivative 16 | - | Mean log GI50 = -5.75 | [2] |

| Pyrazole derivative 21 | HCT116 | 0.39 ± 0.06 | [2] |

| Pyrazole derivative 21 | MCF-7 | 0.46 ± 0.04 | [2] |

| Pyrazole derivative 22 | MCF-7 | 0.01 | [2] |

| Pyrazole derivative 23 | NCI-H460 | 0.03 | [2] |

| Pyrazole derivative 42 | WM 266.4 | 0.12 | [2] |

| Pyrazole derivative 42 | MCF-7 | 0.16 | [2] |

| Pyrazole derivative 50 | MCF-7 | 0.83 - 1.81 | [2] |

| Pyrazole derivative 50 | A549 | 0.83 - 1.81 | [2] |

| Pyrazole derivative 50 | HeLa | 0.83 - 1.81 | [2] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [3] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 4 | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 5 | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 6b | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 6c | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 7 | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 8 | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 10b | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 10c | MCF-7 | 3.9 - 35.5 | [4] |

| 1,3,5-trisubstituted-1H-pyrazole derivative 12b | MCF-7 | 3.9 - 35.5 | [4] |

| Benzofuropyrazole 4a | K562 | 0.26 | [5] |

| Benzofuropyrazole 4a | A549 | 0.19 | [5] |

| Pyrazole 5b | K562 | 0.021 | [5] |

| Pyrazole 5b | A549 | 0.69 | [5] |

| Pyrazole-benzamide derivative | A549 | 2.4 | [6] |

| Pyrazole-benzamide derivative | MCF-7 | - | [6] |

| Tetrazole based pyrazoline derivative | MCF-7 | 0.78 - 3.12 µg/mL | [6] |

| Tetrazole based pyrazoline derivative | A549 | 0.78 - 3.12 µg/mL | [6] |

| Tetrazole based pyrazoline derivative | HepG2 | 0.78 - 3.12 µg/mL | [6] |

| Pyrazole derivative with 4-bromophenyl group | A549 | 8.0 | [6] |

| Pyrazole derivative with 4-bromophenyl group | HeLa | 9.8 | [6] |

| Pyrazole derivative with 4-bromophenyl group | MCF-7 | 5.8 | [6] |

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Pyrazole carbohydrazide derivatives have shown promising activity against a variety of bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 - 7.8 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 62.5 - 125 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 62.5 - 125 | [7] |

| Pyrazole-thiazole hybrid 10 | S. mutans | 7.81 | [8] |

| Pyrazole-thiazole hybrid 10 | E. coli | 15.6 | [8] |

| Pyrazole-thiazole hybrid 10 | K. pneumonia | 3.91 | [8] |

| Pyrazole-triazole hybrid 21 | Gram-positive and Gram-negative bacteria | 10 - 15 | [8] |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [9] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [9] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [9] |

| Pyrazole derivative 3 | Microsporum audouinii | 0.5 | [9] |

| Pyrazole-thiobarbituric acid 4c | Staphylococcus aureus | 16 | [10] |

| Indazole 2 | Enterococcus faecalis | ≤ 128 | [11] |

| Indazole 3 | Enterococcus faecalis | ≤ 128 | [11] |

| Indazole 5 | Staphylococcus aureus | 64 - 128 | [11] |

| Indazole 5 | Staphylococcus epidermidis | 64 - 128 | [11] |

| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 | [11] |

| Pyrazoline 9 | Enterococcus (MDR) | 4 | [11] |

Carbonic Anhydrase Inhibition

Several pyrazole carbohydrazide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. The inhibitory activity is often expressed as the inhibitory constant (Ki) or IC50.

| Compound/Derivative | CA Isoform | Ki (nM) | IC50 (µM) | Reference |

| Compound 15 | hCA II | 3.3 | - | [12] |

| Compound 15 | hCA IX | 6.1 | - | [12] |

| Compound 4c | hCA IX | 8.5 | - | [12] |

| Pyrazole-based sulfonamide 4a | hCA IX | - | 0.062 | [13] |

| Pyrazole-based sulfonamide 4e | hCA IX | - | 0.072 | [13] |

| Pyrazole-based sulfonamide 4e | hCA XII | - | 0.081 | [13] |

| Pyrazole-based sulfonamide 5b | hCA XII | - | 0.106 | [13] |

| Pyrazole-based sulfonamide 5e | hCA IX | - | 0.04 | [13] |

| Pyrazole-based sulfonamide 6c | hCA IX | - | 0.073 | [13] |

| Pyrazole-based sulfonamide 6c | hCA XII | - | 0.095 | [13] |

| Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA I | - | - | [14] |

| Pyrazolo[4,3-c]pyridine sulfonamide 1g | hCA I | - | - | [14] |

| Pyrazolo[4,3-c]pyridine sulfonamide 1h | hCA I | - | - | [14] |

| Pyrazolo[4,3-c]pyridine sulfonamide 1k | hCA I | - | - | [14] |

| Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA II | - | - | [14] |

| Pyrazole-based benzene sulfonamide 4k | hCA II | - | 0.24 ± 0.18 | [15] |

| Pyrazole-based benzene sulfonamide 4e | hCA II | - | 0.75 ± 0.13 | [15] |

| Pyrazole-based benzene sulfonamide 4j | hCA II | - | 0.39 ± 0.05 | [15] |

| Pyrazole-based benzene sulfonamide 4j | hCA IX | - | 0.15 ± 0.07 | [15] |

| Pyrazole-based benzene sulfonamide 4j | hCA XII | - | 0.28 ± 0.05 | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and advancement of scientific findings. This section provides methodologies for key experiments cited in the evaluation of pyrazole carbohydrazide derivatives.

Synthesis of Pyrazole Carbohydrazide Derivatives

A general and efficient method for the synthesis of pyrazole carbohydrazide derivatives involves the cyclocondensation of a β-diketone with a hydrazine hydrate, followed by reaction with an appropriate acylating or aroylating agent.

General Procedure:

-

Synthesis of Pyrazole Core: A mixture of a 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., ethanol) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude pyrazole is purified by recrystallization or column chromatography.

-

Formation of Carbohydrazide: The synthesized pyrazole is then reacted with an excess of hydrazine hydrate in a suitable solvent and refluxed to form the corresponding carbohydrazide.

-

Derivatization: The pyrazole carbohydrazide is then reacted with various aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent (e.g., ethanol) and refluxed to yield the final Schiff base derivatives.

Note: Specific reaction conditions, including solvents, temperatures, and reaction times, may vary depending on the specific reactants and desired product.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pyrazole carbohydrazide derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23]

Materials:

-

Bacterial or fungal strains of interest

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole carbohydrazide derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth medium only)

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrazole carbohydrazide derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[22]

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[20]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualization

To further elucidate the biological activities and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Apoptosis Induction Pathway

Many pyrazole carbohydrazide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This diagram illustrates a common pathway through which these compounds can trigger this process.[3][4][24][25]

Caption: Apoptosis induction by pyrazole carbohydrazide derivatives.

Experimental Workflow for MTT Assay

This diagram outlines the key steps involved in determining the anticancer activity of pyrazole carbohydrazide derivatives using the MTT assay.

Caption: Workflow for assessing anticancer activity using the MTT assay.

Carbonic Anhydrase Inhibition Mechanism

This diagram illustrates the general mechanism by which pyrazole carbohydrazide-based sulfonamides inhibit carbonic anhydrase. The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site.[12][13][14][15][26]

Caption: Mechanism of carbonic anhydrase inhibition.

Conclusion

The diverse and potent biological activities of novel pyrazole carbohydrazide derivatives underscore their significant potential in drug discovery and development. Their efficacy against cancer, microbial infections, and key enzymes warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic promise of this versatile class of compounds. Continued research into structure-activity relationships and mechanisms of action will be crucial in designing the next generation of pyrazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 6. srrjournals.com [srrjournals.com]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies | MDPI [mdpi.com]

- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 16. bds.berkeley.edu [bds.berkeley.edu]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. This molecule, possessing both a furan and a pyrazole moiety, is of interest to medicinal chemists and drug development professionals due to the established biological activities of these scaffolds. This document outlines the expected and available spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Data Presentation

The quantitative data for this compound is summarized below. Due to the limited availability of directly published experimental spectra for this specific compound, predicted values based on the analysis of structurally similar furan and pyrazole derivatives are included for completeness and are denoted as such.

Table 1: Physicochemical and Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₈N₄O₂ | - |

| Molecular Weight | 192.17 g/mol | - |

| CAS Number | 92352-24-4 | [1][2] |

| Melting Point | 195-196 °C | [2] |

| Mass Spectrum (GC-MS) | A mass spectrum is available and provides key fragmentation patterns for structural confirmation. | - |

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.5 - 13.0 | br s | 1H | Pyrazole N-H | Exchangeable with D₂O |

| ~9.5 - 9.0 | br s | 1H | Amide N-H | Exchangeable with D₂O |

| ~7.8 - 7.6 | m | 1H | Furan H-5 | |

| ~7.2 - 7.0 | m | 1H | Furan H-3 | |

| ~6.8 - 6.6 | m | 1H | Pyrazole C-H | |

| ~6.6 - 6.4 | m | 1H | Furan H-4 | |

| ~4.6 - 4.4 | br s | 2H | -NH₂ | Exchangeable with D₂O |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 158 | C=O (Carbohydrazide) |

| ~150 - 148 | Pyrazole C-5 |

| ~145 - 143 | Furan C-2 |

| ~142 - 140 | Furan C-5 |

| ~138 - 136 | Pyrazole C-3 |

| ~112 - 110 | Furan C-3 or C-4 |

| ~108 - 106 | Furan C-3 or C-4 |

| ~100 - 98 | Pyrazole C-4 |

Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (pyrazole and hydrazide) |

| 3150 - 3000 | Medium | C-H stretching (aromatic) |

| 1680 - 1650 | Strong | C=O stretching (amide I) |

| 1620 - 1580 | Medium to Strong | N-H bending (amide II), C=N stretching |

| 1550 - 1450 | Medium | C=C stretching (furan and pyrazole rings) |

| 1250 - 1000 | Strong | C-O-C stretching (furan) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the common synthetic route for pyrazole carbohydrazides, which involves the reaction of a corresponding pyrazole ester with hydrazine hydrate.[3][4][5][6]

Materials:

-

Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol (absolute)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol (20-30 mL).

-

To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into cold distilled water with stirring.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 50-60°C.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions.

-

Data Interpretation: Analyze the fragmentation pattern to confirm the molecular structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. 92352-24-4|this compound|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. researchgate.net [researchgate.net]

- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate [mdpi.com]

Initial Screening of Antimicrobial Properties of Furan-Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, heterocyclic compounds integrating furan and pyrazole moieties have emerged as a promising class, demonstrating significant potential in vitro against a spectrum of bacterial and fungal pathogens. This technical guide provides a consolidated overview of the initial antimicrobial screening of furan-pyrazole compounds, compiling key quantitative data, detailed experimental protocols, and logical workflows to facilitate further research and development in this area.

Core Findings and Data Presentation

The antimicrobial efficacy of various furan-pyrazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values reported in recent studies for different classes of furan-pyrazole compounds.

Table 1: Antibacterial Activity of Furan-Pyrazole Derivatives

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Furan-Derived Chalcones & Pyrazolines | 2a | Staphylococcus aureus | 256 | [1] |

| 2b | Staphylococcus aureus | 256 | [1] | |

| 2c | Staphylococcus aureus | 256 | [1] | |

| 2a | Escherichia coli | 512 | [1] | |

| 2c | Escherichia coli | 1024 | [1] | |

| Functionalized Pyrazoles | 3c | MDR Staphylococcus isolates | 32-64 | [2] |

| 4b | MDR Staphylococcus isolates | 32-64 | [2] | |

| 3c | Mycobacterium tuberculosis | - | [2] | |

| 4a | Mycobacterium tuberculosis (including MDR) | - | [2] | |

| Pyrano[2,3-c]pyrazole Derivatives | 5c | Escherichia coli | 6.25 | [3] |

| 5c | Klebsiella pneumoniae | 6.25 | [3] | |

| 5c | Listeria monocytogenes | - | [3] | |

| 4-Hetarylpyrazoles and Furo[2,3-c]pyrazoles | 12 | Bacillus subtilis | 3.125 | [4] |

| 12 | Bacillus thuringiensis | - | [4] | |

| Pyrazolyl-2(3H)-furanone Derivatives | Various | Haemophilus (Gram-negative) | Potent | [5] |

| Various | Staphylococcus aureus (Gram-positive) | Potent | [5] |

Note: "-" indicates that the specific MIC value was not provided in the abstract, although activity was reported. MDR refers to Multi-Drug Resistant strains.

Table 2: Antifungal Activity of Furan-Pyrazole Derivatives

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| 4-Hetarylpyrazoles and Furo[2,3-c]pyrazoles | 7 | Botrytis fabae | 6.25 | [4] |

| 7 | Fusarium oxysporum | 6.25 | [4] | |

| 13 | Botrytis fabae | 6.25 | [4] | |

| 13 | Fusarium oxysporum | 6.25 | [4] | |

| Pyrazolyl-2(3H)-furanone Derivatives | Various | Candida albicans | Potent | [5] |

Experimental Protocols

The synthesis and antimicrobial evaluation of furan-pyrazole compounds involve a series of well-defined chemical and microbiological procedures. The following sections detail the common methodologies cited in the literature.

Synthesis of Furan-Pyrazole Compounds

A common synthetic pathway to furan-pyrazole derivatives involves a multi-step process, often starting from a furan-containing precursor which is then cyclized to form the pyrazole ring.

General Procedure for the Synthesis of Furan-Derived Chalcones and subsequent Pyrazolines:

-

Synthesis of Furan Aldehydes: The process often begins with the synthesis of a substituted furan-2-carboxaldehyde. For example, 5-(substituted-phenyl)furan-2-carboxaldehydes can be prepared via established methods.[1]

-

Claisen-Schmidt Condensation (Chalcone Formation): The synthesized furan aldehyde is then reacted with an appropriate acetophenone in the presence of a base (e.g., aqueous NaOH) in a solvent like ethanol. This condensation reaction yields a furan-derived chalcone (an α,β-unsaturated ketone).[1]

-

Cyclization to Pyrazoline: The resulting chalcone is refluxed with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) to yield the corresponding 3,5-diaryl-Δ²-pyrazoline derivative.[1][6]

Synthesis of Pyrano[2,3-c]pyrazole Derivatives:

This class of compounds is often synthesized through a one-pot, multi-component reaction. A typical procedure involves the reaction of an aromatic aldehyde, malononitrile, and a pyrazolone derivative (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) in the presence of a catalyst like piperidine in a solvent such as ethanol.[3]

Antimicrobial Screening Protocols

The in vitro antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (typically ~10^5 to 10^8 CFU/mL).

-

Serial Dilution of Compounds: The synthesized furan-pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 48-72 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][7]

Disk Diffusion Method:

While less quantitative for MIC determination, the disk diffusion method is often used for initial screening.

-

Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).[7][8]

Visualized Workflows and Pathways

To further elucidate the processes involved in the screening of furan-pyrazole compounds, the following diagrams illustrate the key workflows.

Caption: General workflow for the synthesis and antimicrobial screening of furan-pyrazole compounds.

References

- 1. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]

- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

Exploring the Anticancer Potential of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing pyrazole and furan moieties, have garnered significant attention due to their diverse pharmacological activities. The hybrid molecule, 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, represents a promising scaffold for the development of new anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the anticancer potential of this class of compounds, focusing on available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. While specific data for this compound is limited in the public domain, this guide synthesizes information from closely related analogues to provide a robust framework for future research and development.

Quantitative Anticancer Activity of Pyrazole Carbohydrazide Derivatives

The anticancer activity of pyrazole carbohydrazide derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for several analogous compounds. This data highlights the potential of the pyrazole carbohydrazide scaffold as a source of effective anticancer agents.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast) | 14.97 | [1][2] |

| Derivative B | N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide | H460 (Lung) | 0.15 | |

| Derivative C | Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74-82.49 | [3] |

| Derivative D | Pyrazole-benzamide derivative | MCF-7 (Breast) | 4.98-92.62 | [3] |

| Derivative E | 4-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide | Oral Squamous Carcinoma | 6.7 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols used to assess the anticancer potential of pyrazole carbohydrazide derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, A549, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) at the same concentration as the highest compound concentration.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Interpretation: The results are typically displayed as a quadrant plot, where:

-

Lower-left quadrant (Annexin V- / PI-): Viable cells

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V- / PI+): Necrotic cells

-

Visualizations: Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 3. srrjournals.com [srrjournals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Enduring Potency of Pyrazoles: A Technical Review of a Privileged Scaffold

For Immediate Release – A deep dive into the chemical synthesis, biological activities, and therapeutic applications of pyrazole-based heterocyclic compounds reveals their continued prominence as a "privileged scaffold" in modern drug discovery. This technical guide synthesizes recent findings for researchers, scientists, and drug development professionals, highlighting the versatility and potential of this five-membered aromatic heterocycle.

First identified in 1959 from watermelon seeds, pyrazole and its derivatives have become foundational components in a wide array of pharmaceuticals.[1][2] Their unique structural and physicochemical properties allow them to serve as effective bioisosteres for other aromatic rings, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3] This has led to the development of blockbuster drugs across numerous therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Crizotinib and Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[2][4][5]

Broad-Spectrum Biological Activity

The therapeutic relevance of the pyrazole nucleus is extensive, with derivatives demonstrating a remarkable range of pharmacological activities. These include anti-inflammatory, anticancer, antimicrobial, analgesic, antipyretic, and anti-anxiety effects.[1][6] Recent research continues to uncover novel applications, with studies highlighting their potential as inhibitors of protein kinases, cannabinoid receptors, and various enzymes crucial in disease progression.[7][8]

The versatility of the pyrazole core allows for extensive structural modifications, enabling chemists to fine-tune compounds for specific biological targets. Structure-activity relationship (SAR) studies have been pivotal in optimizing these molecules, demonstrating how substitutions at different positions on the pyrazole ring can dramatically influence efficacy and selectivity.[7][9][10] For instance, specific substitutions are required for potent and selective cannabinoid CB1 receptor antagonism, including a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position.[7]

Spotlight on Anticancer and Anti-inflammatory Applications

In oncology, pyrazole-based compounds have emerged as powerful protein kinase inhibitors (PKIs), a cornerstone of targeted cancer therapy.[11] Eight FDA-approved small molecule PKIs feature a pyrazole ring, including Crizotinib, Ruxolitinib, and Erdafitinib.[11] These drugs effectively target kinases like Akt, Aurora kinases, MAPK, and JAK, which are often overexpressed or hyperactivated in various cancers.[8][11]

The anti-inflammatory properties of pyrazole derivatives are famously exemplified by celecoxib, a selective COX-2 inhibitor.[1] Research continues to build on this foundation, with newer analogs showing potent dual inhibition of both COX and lipoxygenase (LOX) pathways, potentially offering broader anti-inflammatory effects with fewer side effects.[12]

Quantitative Insights into Biological Activity

The potency of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following tables summarize key quantitative data for select pyrazole compounds across different therapeutic targets, illustrating the high degree of efficacy achievable with this scaffold.

| Compound Class | Target | Key Compounds | IC50 / GI50 (µM) | Cancer Cell Lines | Reference |

| Anticancer | EGFR/HER-2 Tyrosine Kinase | Compound 49 | 0.26 (EGFR), 0.20 (HER-2) | N/A | [1] |

| Various | Compounds 14 & 15 | 0.04 - 11.4 (GI50) | K-562, UO-31, SR, HOP-92 | [1] | |

| Various | Compound 50 | 0.83 - 1.81 | MCF-7, A549, HeLa | [1] | |

| Anti-inflammatory | COX-2 | Celecoxib | 0.95 | N/A | [10][12] |

| COX-2 | 1,5-diaryl pyrazole (33) | 2.52 | N/A | [10][12] | |

| COX-2 / 5-LOX | Benzotiophenyl analog (44) | 0.01 (COX-2), 1.78 (5-LOX) | N/A | [12] | |

| Kinase Inhibition | TβRI Kinase | Novel Pyrazole Inhibitors | 0.015 (Ki) | N/A | [13] |

Key Experimental Methodologies

The synthesis of the pyrazole core is adaptable, with several established protocols allowing for the creation of diverse derivatives.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

One of the most common and efficient methods for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[14][15]

Protocol:

-

Reactants: A selected hydrazine (e.g., 3,4,5-trimethoxy-benzyl-hydrazine) and a 1,3-dicarbonyl compound (e.g., acetylacetone).

-

Solvent & Catalyst: The reactants are dissolved in a suitable solvent, typically ethanol. A catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the reaction.

-

Reaction Condition: The mixture is heated under reflux for a specified period, typically ranging from 2 to 8 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure pyrazole derivative.[14]

Synthesis via Claisen-Schmidt Condensation and Cyclization

For more complex derivatives, such as pyrazoline benzenesulfonamides, a multi-step synthesis is often employed, starting with a Claisen-Schmidt condensation to form a chalcone intermediate.[16]

Protocol:

-

Chalcone Synthesis: An appropriate acetophenone and a substituted benzaldehyde are reacted in the presence of a base catalyst (e.g., NaOH or KOH) in ethanol at room temperature. This aldol condensation followed by dehydration yields the α,β-unsaturated ketone known as a chalcone.[16]

-

Cyclization: The purified chalcone intermediate is then reacted with a hydrazine derivative (e.g., 4-hydrazinylbenzenesulfonamide hydrochloride) in a solvent mixture such as ethanol and acetic acid.

-

Reaction Condition: The mixture is heated at reflux (e.g., 100°C) for an extended period (21-22 hours) to facilitate the cyclization reaction, forming the pyrazoline ring.[16]

-

Purification: The final product is isolated and purified using standard techniques like recrystallization to yield the desired pyrazoline benzenesulfonamide derivative.[16]

Visualizing Mechanisms and Workflows

To better understand the complex interactions and processes involving pyrazole compounds, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate key concepts.

Future Outlook

The pyrazole scaffold continues to be a cornerstone of medicinal chemistry.[17] Its metabolic stability and synthetic tractability ensure its continued use in the development of novel therapeutics. Future research will likely focus on exploring new substitution patterns, developing more efficient and environmentally friendly synthetic methods, and applying pyrazole-based compounds to emerging therapeutic targets. The rich history and proven success of this heterocyclic core suggest that many more impactful pyrazole-based drugs are on the horizon.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. dovepress.com [dovepress.com]

- 17. ijrpr.com [ijrpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. This molecule, integrating both a pyrazole and a furan moiety, is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities associated with these scaffolds. This document collates available data on its chemical structure, synthesis, and key physical and chemical characteristics. While experimental data for certain properties of this specific molecule are limited in the current literature, this guide also presents data from closely related analogs to provide a comparative context for researchers.

**1. Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyrazole and furan derivatives have garnered considerable attention for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The compound this compound merges these two important pharmacophores, making it a promising candidate for further investigation and development. This guide aims to consolidate the existing knowledge on its physicochemical properties to facilitate future research endeavors.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 92352-24-4 | [1] |

| Molecular Formula | C₈H₈N₄O₂ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | 195-196 °C | [1] |

| pKa (Predicted) | 11.50 ± 0.10 | [1] |

| Appearance | White solid | [1] |

| Solubility | Data not available |

Synthesis and Characterization

General Synthesis Approach

The synthesis of this compound typically involves a multi-step process. A common route begins with the Claisen condensation of an appropriate furan-containing precursor with a dialkyl oxalate to form a diketoester. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole carboxylic acid ester. Subsequent treatment with hydrazine hydrate affords the desired carbohydrazide.

A crucial final step in the synthesis of many related active compounds involves the condensation of the carbohydrazide with an aldehyde or ketone to form a hydrazone.

Experimental Protocol: A General Method for the Synthesis of Pyrazole Carbohydrazides

-

Esterification: The corresponding pyrazole carboxylic acid is refluxed in an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours.

-

Solvent Removal: The excess ethanol is removed under reduced pressure.

-

Neutralization and Extraction: The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent such as ethyl acetate.

-

Purification of Ester: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl pyrazole carboxylate, which can be purified by column chromatography.

-

Hydrazinolysis: The purified ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours.

-

Product Isolation: Upon cooling, the carbohydrazide product typically precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

The synthesis workflow can be visualized as follows:

Spectral Data

Specific, experimentally verified spectral data for this compound are not available in the public domain. However, for the structurally similar compound, (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide, the following characteristic spectral features have been reported and can be used for comparative analysis.

Table 2: Spectral Data for a Related Compound: (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide

| Technique | Characteristic Peaks/Signals |

| ¹H NMR | δ 10.2 ppm (hydrazide NH), δ 6.4–7.8 ppm (furan protons), δ 2.3 ppm (pyrazole CH₃) |

| IR (cm⁻¹) | 1660 (C=O stretching), 1580 (N–H bending) |

It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the furan and pyrazole ring protons, as well as signals for the carbohydrazide protons. The IR spectrum is expected to show strong absorption bands corresponding to the N-H and C=O functional groups.

Molecular Structure and Crystallography

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. Therefore, precise details regarding its bond lengths, bond angles, and crystal packing are not available.

For researchers interested in the structural aspects, performing single-crystal X-ray diffraction would be a critical step to elucidate the three-dimensional arrangement of the molecule in the solid state. This would provide valuable insights into intermolecular interactions, such as hydrogen bonding, which can influence its physical properties and biological activity.

The logical workflow for structural determination is outlined below:

Biological Activity and Potential Signaling Pathways

While specific studies on the biological mechanism of action of this compound are limited, the pyrazole and carbohydrazide moieties are known to be present in many biologically active compounds.

Derivatives of pyrazole carbohydrazide have been reported to exhibit a wide range of pharmacological effects, including:

-

Antimicrobial Activity: Many pyrazole derivatives show potent activity against various strains of bacteria and fungi.

-

Antitumor Activity: Several pyrazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines. Some salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to induce apoptosis in A549 lung cancer cells.[2]

The furan ring is also a well-known pharmacophore that can contribute to the biological activity profile of a molecule.

The potential mechanism of action for such compounds could involve various signaling pathways. For instance, in the context of cancer, pyrazole derivatives have been implicated as inhibitors of kinases such as BRAF(V600E), EGFR, and Aurora-A kinase.

A simplified representation of a potential signaling pathway that could be investigated for this class of compounds is shown below:

Conclusion and Future Directions

This compound is a molecule of considerable interest due to its hybrid structure incorporating two biologically relevant heterocyclic systems. This guide has summarized the currently available physicochemical data for this compound. However, it is evident that there are significant gaps in the experimental characterization of this molecule.

Future research should focus on:

-

Developing and publishing a detailed, reproducible synthetic protocol.

-

Comprehensive spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Growing single crystals and performing X-ray diffraction analysis to determine its three-dimensional structure.

-

Quantifying its solubility in a range of pharmaceutically relevant solvents.

-

In-depth biological screening to identify its specific cellular targets and elucidate the signaling pathways it modulates.

Addressing these areas will provide a more complete understanding of the properties of this compound and will be crucial for unlocking its full potential in drug discovery and materials science.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Substituted Pyrazole-3-Carbohydrazides

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Among its diverse derivatives, 5-substituted pyrazole-3-carbohydrazides have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, key experimental protocols, and structure-activity relationships of this versatile class of compounds, empowering researchers in their quest for novel therapeutic agents.

Synthetic Strategies: Forging the Pyrazole Core

The construction of the 5-substituted pyrazole-3-carbohydrazide scaffold typically follows a multi-step synthetic sequence. A common and effective approach begins with the Claisen-Schmidt condensation, a versatile method for forming carbon-carbon bonds.

General Synthetic Pathway

A widely employed synthetic route commences with the reaction of a substituted acetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the core pyrazole ring. Subsequent hydrazinolysis of an ester group at the 3-position affords the desired carbohydrazide.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for 5-substituted pyrazole-3-carbohydrazides.

Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for the synthesis and characterization of 5-substituted pyrazole-3-carbohydrazides, based on established literature procedures.

Protocol 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)

-

Dissolution: Dissolve equimolar amounts of a substituted acetophenone and a suitable aromatic aldehyde in ethanol.[2]

-

Base Addition: To the stirred solution, add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise at room temperature.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2][3]

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of Ethyl 5-Arylpyrazole-3-carboxylates (Cyclization)

-

Reaction Setup: A mixture of the synthesized chalcone and hydrazine hydrate is prepared in a solvent such as ethanol.[4]

-

Reflux: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Isolation: After completion, the reaction mixture is cooled, and the precipitated product is filtered.

-

Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization.

Protocol 3: Synthesis of 5-Arylpyrazole-3-carbohydrazides (Hydrazinolysis)

-

Reaction: A mixture of the ethyl 5-arylpyrazole-3-carboxylate derivative and an excess of hydrazine hydrate is stirred in ethanol.[4]

-

Reaction Time: The reaction is typically stirred at room temperature for 24–48 hours.[4]

-

Product Isolation: The product is precipitated by adding ice-water to the reaction mixture.[4]

-

Purification: The resulting solid is filtered and washed with water to yield the final 5-substituted pyrazole-3-carbohydrazide.[4]

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl) and N-H (amine) stretching vibrations.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.[3][5]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[5]

Structure-Activity Relationship (SAR) and Biological Applications

The versatility of the 5-substituted pyrazole-3-carbohydrazide scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize biological activity. The substituent at the 5-position of the pyrazole ring has been a primary focus for derivatization, leading to compounds with a wide array of pharmacological effects.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of these derivatives. For instance, a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown inhibitory effects on the growth of A549 lung cancer cells.[6][7] The SAR studies indicated that the lipophilicity of the compounds, represented by their logP values, plays a crucial role in their anticancer efficacy.[6]

Caption: Logical relationship in SAR for anticancer activity.

Antimicrobial and Antifungal Activity

Derivatives of 5-substituted pyrazole-3-carbohydrazides have also been investigated for their antimicrobial and antifungal properties. The introduction of different arylmethylene groups at the hydrazide nitrogen has yielded compounds with significant activity against various bacterial and fungal strains.[5][8]

α-Glucosidase Inhibition

More recently, novel 5-arylpyrazole-glucose hybrids have been synthesized and evaluated as α-glucosidase inhibitors, which are important targets for the management of type 2 diabetes.[4][9] Kinetic studies of promising compounds have revealed competitive inhibition, suggesting that they bind to the active site of the enzyme.[9]

Quantitative Data Summary

The following tables summarize the biological activity data for selected 5-substituted pyrazole-3-carbohydrazide derivatives from the literature.

Table 1: Anticancer Activity of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Derivatives against A549 Lung Cancer Cells

| Compound | R¹ | R² | IC₅₀ (µM) | logP |

| 4a | H | H | 15.2 | 3.12 |

| 4b | H | 4-Cl | 8.5 | 3.84 |

| 4c | H | 4-F | 10.1 | 3.30 |

| 4d | 4-Cl | H | 12.8 | 3.84 |

| 4e | 4-Cl | 4-Cl | 6.3 | 4.56 |

| 4f | 4-Cl | 4-F | 7.9 | 4.02 |

| 4g | 4-F | H | 11.5 | 3.30 |

| 4h | 4-F | 4-Cl | 7.1 | 4.02 |

| 4i | 4-F | 4-F | 9.2 | 3.48 |

Data extracted from Bioorganic & Medicinal Chemistry, 2007, 15(22), 6893-9.[6]

Table 2: α-Glucosidase Inhibitory Activity of 5-Arylpyrazole-glucose Hybrids

| Compound | Ar | IC₅₀ (µM) |

| 8a | Phenyl | 15.2 ± 0.1 |

| 8b | 2-Fluorophenyl | 10.5 ± 0.1 |

| 8c | 2-Chlorophenyl | 8.3 ± 0.1 |

| 8d | 4-Fluorophenyl | 5.6 ± 0.05 |

| 8e | 4-Chlorophenyl | 2.8 ± 0.02 |

| 8f | 4-Bromophenyl | 1.2 ± 0.01 |

| 8g | 4-Iodophenyl | 0.5 ± 0.005 |

| Acarbose | (Standard) | 750.0 ± 1.5 |

Data extracted from Scientific Reports, 2022, 12, 4771.[4][9]

Conclusion

The 5-substituted pyrazole-3-carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The extensive research into their biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, underscores their potential in drug development. This guide provides a foundational resource for researchers to navigate the synthesis and explore the vast therapeutic landscape of these remarkable compounds.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 4. Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

Preliminary Investigation into the Mechanism of Action of Furan-Containing Pyrazoles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-containing pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a preliminary investigation into their mechanism of action, focusing on their roles as protein kinase inhibitors, antimalarial agents, and antifungal compounds. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The biological activity of various furan-containing pyrazole derivatives has been quantified in several studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key compounds across different therapeutic areas.

Akt Kinase Inhibitory Activity

A series of pyrazol-furan carboxamide analogues have been identified as potent inhibitors of Akt1 kinase, a key enzyme in cell survival and proliferation pathways.

| Compound | Akt1 IC50 (μM) | HCT116 IC50 (μM) | OVCAR-8 IC50 (μM) |

| 25e | 0.0304 | 1.2 | 0.8 |

| Reference Drug | - | - | - |

Data extracted from a study on pyrazol-furan carboxamide analogues as Akt kinase inhibitors[1].

Antimalarial Activity

Certain furan- and thiophene-containing pyrazolyl pyrazolines have demonstrated significant activity against the chloroquine-resistant K1 strain of Plasmodium falciparum.

| Compound | P. falciparum K1 IC50 (μM) |

| 4b | 0.47 |

| 4c | 0.47 |

| 4d | 0.21 |

| Quinine (Standard) | 0.83 |

Fungicidal Activity

Novel pyrazole derivatives containing a 5-phenyl-2-furan moiety have been shown to possess fungicidal properties against various plant pathogenic fungi.

| Compound | Botrytis cinerea EC50 (μg/mL) | Rhizoctonia solani EC50 (μg/mL) | Valsa mali EC50 (μg/mL) | Thanatephorus cucumeris EC50 (μg/mL) | Fusarium oxysporum EC50 (μg/mL) | Fusarium graminearum EC50 (μg/mL) |

| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |

EC50 values represent the concentration required to inhibit fungal growth by 50%[2][3].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of furan-containing pyrazoles.

Akt1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of furan-containing pyrazole compounds against the Akt1 kinase.

Materials:

-

Recombinant human Akt1 enzyme

-

ATP

-

GSK3α peptide substrate

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Test compounds (furan-containing pyrazoles)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 96-well plate, add 5 µL of the test compound solution.

-

Add 2.5 µL of a solution containing the Akt1 enzyme and GSK3α peptide substrate to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis for Phosphorylation of PRAS40 and GSK3β

Objective: To assess the effect of furan-containing pyrazoles on the phosphorylation status of Akt substrates, PRAS40 and GSK3β, in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC-3)

-

Cell culture medium and supplements

-

Furan-containing pyrazole test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-PRAS40 (Thr246), anti-PRAS40, anti-p-GSK3β (Ser9), anti-GSK3β, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Antimalarial Assay (Plasmodium falciparum)

Objective: To evaluate the antiplasmodial activity of furan-containing pyrazoles against P. falciparum.

Materials:

-

P. falciparum K1 strain (chloroquine-resistant)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with human serum or Albumax

-

Test compounds

-

96-well microtiter plates

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Maintain asynchronous cultures of P. falciparum in human erythrocytes.

-

Prepare serial dilutions of the test compounds in complete medium.

-

In a 96-well plate, add the test compound dilutions.

-

Add the parasite culture (e.g., 2% hematocrit, 1% parasitemia) to each well.

-

Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

-

After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 values from the dose-response curves.

Fungicidal Activity Assay (Mycelium Growth Rate Method)

Objective: To determine the efficacy of furan-containing pyrazoles in inhibiting the mycelial growth of pathogenic fungi.

Materials:

-

Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Petri dishes

-

Mycelial plugs from actively growing fungal cultures

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten, add the test compounds at various concentrations.

-

Pour the amended PDA into Petri dishes and allow them to solidify.

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

-

Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period, until the mycelium in the control plate (without compound) reaches the edge of the plate.

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of growth inhibition relative to the control.

-

Determine the EC50 values from the dose-inhibition curves.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of furan-containing pyrazoles.

Signaling Pathway of Akt Inhibition

Caption: Akt signaling pathway and the inhibitory action of furan-pyrazoles.

Experimental Workflow for Western Blotting

Caption: General experimental workflow for Western blot analysis.

Logical Relationship of Antifungal Activity

Caption: Postulated mechanism of antifungal action for furan-pyrazoles.

Conclusion

The preliminary investigation reveals that furan-containing pyrazoles are a versatile scaffold with significant potential in drug discovery. Their mechanism of action appears to be diverse, with specific derivatives potently inhibiting key cellular targets such as Akt kinase, while others exhibit strong antimalarial and antifungal activities. The provided data, protocols, and pathway diagrams offer a foundational understanding for researchers and drug development professionals. Further studies are warranted to elucidate the precise molecular interactions and to optimize the therapeutic potential of this promising class of compounds.

References

- 1. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and fungicidal activities of some novel pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]